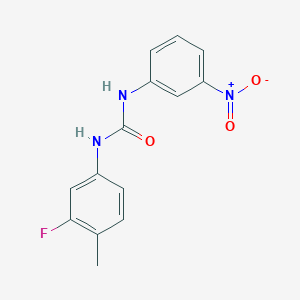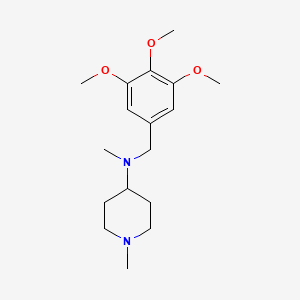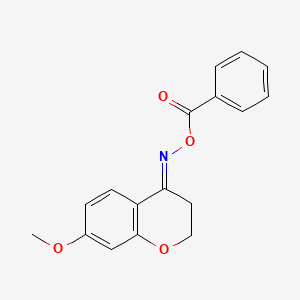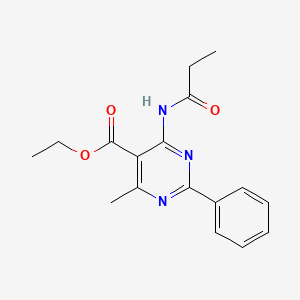![molecular formula C18H19BrN2O4 B5845917 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)
4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDBI belongs to the class of carboximidamides and is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has a low toxicity profile and does not cause significant damage to healthy cells. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its low toxicity profile, making it a safer alternative to other chemical compounds. However, the synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide and its potential as a cancer treatment. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide's potential as an anti-inflammatory and anti-bacterial agent should be further explored. Further research is also needed to optimize the synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide and develop more efficient methods for its production.
Synthesemethoden
The synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide involves a series of chemical reactions that include the reaction of 4-bromoaniline with 3,4-diethoxybenzoyl chloride to form 4-bromo-N-(3,4-diethoxybenzoyl)aniline. This intermediate compound is then reacted with cyanogen bromide to produce 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. The overall synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been the focus of scientific research due to its potential as a therapeutic agent. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-23-15-10-7-13(11-16(15)24-4-2)18(22)25-21-17(20)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDJXORPCRZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)
![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5845854.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)
![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)

![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)



![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)